molecular formula C14H14O2S2 B181182 p-Tolyl p-toluenethiosulfonate CAS No. 2943-42-2

p-Tolyl p-toluenethiosulfonate

Cat. No.: B181182
CAS No.: 2943-42-2
M. Wt: 278.4 g/mol
InChI Key: HSAROCRPZOYKGS-UHFFFAOYSA-N
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Properties

IUPAC Name

1-methyl-4-(4-methylphenyl)sulfonylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S2/c1-11-3-7-13(8-4-11)17-18(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAROCRPZOYKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951951
Record name S-(4-Methylphenyl) 4-methylbenzene-1-sulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2943-42-2
Record name S-(4-Methylphenyl) 4-methylbenzenesulfonothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Tolyl p-toluenethiosulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-(4-Methylphenyl) 4-methylbenzene-1-sulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of p-Tolyl p-toluenethiosulfonate formation in reactions involving p-toluenesulfonyl iodide and diarylcadmium compounds?

A: The presence of this compound as a byproduct in these reactions is significant because it provides insights into the reaction mechanism. [, ] Specifically, its formation suggests a pathway involving aryl and p-toluenesulfonyl radicals. This understanding is crucial for optimizing desired product yields and exploring alternative synthetic routes.

Q2: How does the reactivity of p-toluenesulfonyl iodide differ from its fluoride and chloride counterparts in reactions with diarylcadmium compounds?

A: Research indicates that p-toluenesulfonyl iodide exhibits distinct reactivity compared to its fluoride and chloride counterparts when reacting with diarylcadmium compounds. [] While the specific products formed with the fluoride and chloride analogs are not outlined in the provided abstracts, the formation of this compound, p-toluenesulfonic acid, iodoarenes, diaryls, and hydrocarbons when using p-toluenesulfonyl iodide points to a unique reaction pathway. This difference highlights the impact of the halogen substituent on the reactivity of arylsulfonyl halides and underscores the importance of careful reagent selection in organic synthesis.

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